1-(4-Methoxybenzyl)-4-methylpiperidine

Catalog No.
S14795828
CAS No.
827333-17-5
M.F
C14H21NO
M. Wt
219.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxybenzyl)-4-methylpiperidine

CAS Number

827333-17-5

Product Name

1-(4-Methoxybenzyl)-4-methylpiperidine

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-methylpiperidine

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c1-12-7-9-15(10-8-12)11-13-3-5-14(16-2)6-4-13/h3-6,12H,7-11H2,1-2H3

InChI Key

CGMUOLIMMNJJAA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)OC

1-(4-Methoxybenzyl)-4-methylpiperidine (CAS: 827333-17-5) is an advanced, selectively protected tertiary amine building block widely utilized in medicinal chemistry and pharmaceutical process development. It integrates the highly privileged 4-methylpiperidine pharmacophore—frequently found in GPCR and histamine receptor ligands—with a 4-methoxybenzyl (PMB) protecting group. For procurement and scale-up, this compound offers a distinct advantage over standard benzyl-protected or unprotected analogs by providing a highly stable, non-volatile intermediate that can be orthogonally deprotected under mild oxidative conditions. This ensures seamless integration into multi-step synthetic routes, particularly those involving reducible functional groups or sensitive catalytic cross-coupling steps [1].

Research Fit

JAK pathway inhibition study fit; reported patent SAR supports kinase probe use
Differentiated 4-methoxybenzyl/4-methyl substitution for structure–activity relationship (SAR) programs
High-yield synthetic access reported (interfacial hydrogenation route), supporting multi-gram procurement

Substituting 1-(4-Methoxybenzyl)-4-methylpiperidine with generic alternatives like 1-benzyl-4-methylpiperidine or unprotected 4-methylpiperidine introduces critical bottlenecks in complex syntheses. Unprotected 4-methylpiperidine is a volatile, highly basic secondary amine that frequently causes chemoselectivity issues, such as unwanted N-alkylation or catalyst poisoning during transition-metal-catalyzed cross-couplings. Conversely, while the standard 1-benzyl-protected analog solves the chemoselectivity issue, its deprotection mandates harsh hydrogenolysis (e.g., Pd/C, H2). This hydrogenolysis indiscriminately reduces sensitive moieties like alkenes, alkynes, and nitro groups present elsewhere in the target molecule, leading to severe yield losses and requiring costly route redesigns [1].

Substitution Risk

LogP & Basicity
Unsubstituted benzyl analogs show lower LogP and higher basicity; target engagement profile may shift in kinase assays.
H-Bond Donor Count
4-Hydroxybenzyl analogs introduce an H-bond donor, potentially altering permeability and CNS exposure prediction.
Conformational Constraint
Removal of the 4-methyl group increases ring flexibility; binding geometry and selectivity may not transfer from des-methyl analogs.

Orthogonal Deprotection Capability: Preservation of Reducible Functional Groups

The primary procurement driver for the PMB-protected variant over the standard benzyl (Bn) analog is its deprotection profile. The PMB group can be efficiently cleaved using mild oxidative reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or acidic conditions (e.g., TFA), leaving reducible functional groups completely intact. In contrast, removing a standard benzyl group requires catalytic hydrogenation, which quantitatively destroys olefins and alkynes. By utilizing 1-(4-Methoxybenzyl)-4-methylpiperidine, process chemists can achieve >90% deprotection yields without compromising sensitive structural motifs [1].

Evidence DimensionFunctional group tolerance during late-stage deprotection
Target Compound Data1-(4-Methoxybenzyl)-4-methylpiperidine (Cleavage via DDQ/CH2Cl2-H2O, preserves 100% of reducible alkenes/alkynes)
Comparator Or Baseline1-Benzyl-4-methylpiperidine (Cleavage via H2/Pd/C, results in >95% unwanted reduction of alkenes/alkynes)
Quantified DifferenceComplete preservation of reducible motifs vs. near-total destruction under standard deprotection conditions
ConditionsLate-stage deprotection in complex API synthesis containing reducible moieties

Procuring the PMB-protected building block eliminates the need for complex, multi-step detours to protect or re-introduce reducible functional groups late in the synthesis.

Synthetic Yield
Reported
97.2% yield
vs 65–80% direct alkylation
Supports procurement route selection for higher efficiency
Interfacial hydrogenation method (Pt nanowires, 100°C, 24 h)

Processability and Handling: Volatility and Yield Optimization

Unprotected 4-methylpiperidine is a highly volatile liquid (boiling point ~124 °C) with a strong tendency to fume and degrade upon prolonged storage, complicating precise stoichiometric weighing during scale-up. 1-(4-Methoxybenzyl)-4-methylpiperidine, due to its significantly higher molecular weight and lipophilicity, exhibits vastly superior handling characteristics. It acts as a stable, high-boiling intermediate that minimizes evaporative losses during vacuum drying and reactor transfers, directly translating to higher batch-to-batch reproducibility and improved mass balances in industrial settings [1].

Evidence DimensionHandling stability and evaporative loss
Target Compound Data1-(4-Methoxybenzyl)-4-methylpiperidine (High-boiling stable intermediate, negligible evaporative loss)
Comparator Or BaselineUnprotected 4-methylpiperidine (BP ~124 °C, highly volatile, prone to evaporative loss)
Quantified DifferenceElimination of evaporative mass loss during vacuum drying and standard scale-up transfers
ConditionsStandard pilot-plant weighing, transfer, and vacuum drying protocols

For scale-up manufacturing, utilizing a stable, non-volatile protected intermediate ensures precise stoichiometry and higher overall yields, reducing raw material waste.

C-H Functionalization Yield
Reported
82% isolated yield
vs 58% for 1-benzyl-4-methylpiperidine
Supports N-heterocycle diversification methodology
Tandem C(sp³)-H dehydrogenation/C(sp²)-H alkoxycarbonylation

Synthesis Route Compatibility: Prevention of N-Alkylation Side Reactions

When synthesizing complex libraries, the secondary amine of unprotected 4-methylpiperidine is highly reactive and prone to competitive N-alkylation, N-acylation, or transition-metal catalyst poisoning. By procuring 1-(4-Methoxybenzyl)-4-methylpiperidine, the nitrogen center is fully masked as a sterically hindered tertiary amine. This allows chemists to perform aggressive electrophilic substitutions or Buchwald-Hartwig cross-couplings on other parts of the molecule with zero competitive N-functionalization, thereby increasing the yield of the desired intermediate from typically <60% (with unprotected amines) to >95% [1].

Evidence DimensionChemoselectivity during electrophilic functionalization
Target Compound Data1-(4-Methoxybenzyl)-4-methylpiperidine (Tertiary amine, 0% competitive N-alkylation)
Comparator Or BaselineUnprotected 4-methylpiperidine (Secondary amine, high susceptibility to N-alkylation/acylation)
Quantified Difference>35% increase in target intermediate yield by eliminating N-functionalization side reactions
ConditionsMulti-step synthesis involving reactive electrophiles or transition-metal catalysts

Procuring the pre-protected PMB derivative streamlines synthetic workflows by eliminating the need for in-house protection steps and tedious chromatographic separation of side products.

JAK Inhibition
Class-level
>10-fold IC₅₀ shift
vs unsubstituted benzyl in patent SAR
Supports JAK pathway-response study fit
Patented chemotype; exact IC₅₀ not disclosed
Physicochemical Profile
Class-level
LogP 3.0, HBD 0, HBA 2
4-methyl restricts ring puckering
Supports CNS drug-likeness screening models
Computed properties; ΔLogP +0.5 vs benzyl analog

Late-Stage Functionalization in API Synthesis

Ideal for synthetic routes where the target active pharmaceutical ingredient (API) contains reducible functional groups (e.g., alkenes, alkynes, or nitro groups). The PMB group allows for mild oxidative deprotection, avoiding the destructive hydrogenation required by standard benzyl groups [1].

GPCR and Histamine Receptor Ligand Library Generation

The 4-methylpiperidine motif is a highly privileged pharmacophore. Procuring this pre-protected building block enables medicinal chemists to rapidly build diverse libraries via cross-coupling reactions without the risk of N-alkylation side reactions [2].

Pilot-Plant Scale-Up Operations

Where precise stoichiometry and high mass recovery are critical, this compound serves as a superior alternative to volatile, unprotected 4-methylpiperidine, minimizing evaporative losses and handling hazards during large-scale reactor transfers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
JAK inhibitor probe development
Kinase inhibitory activity profile
In vitro JAK biochemical assay endpoints
C-H activation methodology studies
Substrate reactivity in Pd-catalyzed cascade
Reaction yield benchmarking vs demethoxy analog
Process chemistry scale-up
Synthetic route efficiency
Cost and purity review at multi-gram scale
CNS penetrant probe design
Physicochemical profile (LogP, HBD, constraint)
In silico CNS permeability models

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

219.162314293 g/mol

Monoisotopic Mass

219.162314293 g/mol

Heavy Atom Count

16

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